
1,3,4-Selenadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Selenadiazol-2-amine is a heterocyclic compound with the molecular formula C2H3N3Se. It belongs to the class of selenadiazoles, which are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Selenadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with selenium dioxide. The reaction typically occurs under mild conditions and yields the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Selenadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring into different reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of substituted selenadiazoles .
Aplicaciones Científicas De Investigación
1,3,4-Selenadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,3,4-Selenadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Selenadiazol-2-amine is structurally similar to other heterocyclic compounds, such as:
1,3,4-Thiadiazole-2-amine: Contains sulfur instead of selenium.
1,2,3-Selenadiazole: Differs in the arrangement of nitrogen and selenium atoms within the ring.
Uniqueness
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur-containing analogs. Selenium’s unique redox properties and ability to form stable bonds with carbon and nitrogen make this compound a valuable compound for various applications .
Propiedades
Número CAS |
34547-83-6 |
|---|---|
Fórmula molecular |
C2H3N3Se |
Peso molecular |
148.04 g/mol |
Nombre IUPAC |
1,3,4-selenadiazol-2-amine |
InChI |
InChI=1S/C2H3N3Se/c3-2-5-4-1-6-2/h1H,(H2,3,5) |
Clave InChI |
MCBOINOJZQFGBM-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C([Se]1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
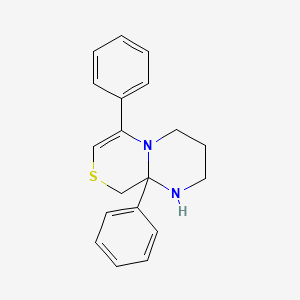

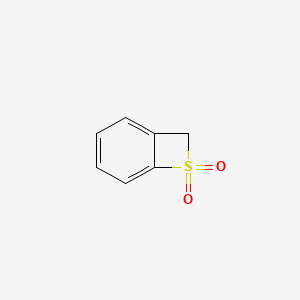
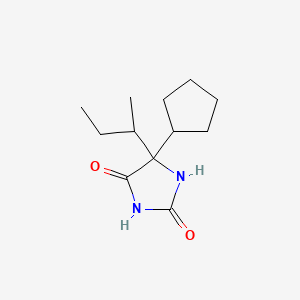
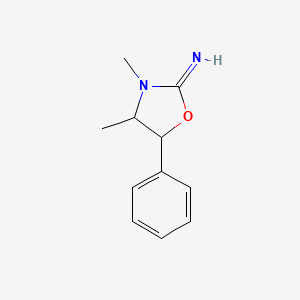
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)
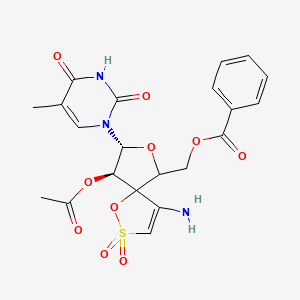

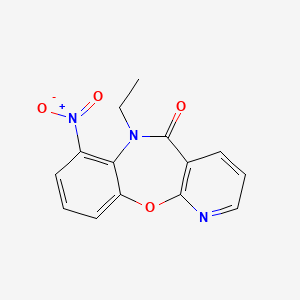

![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
